2-(Diethylamino)ethyl 2-hydroxy-4-propoxybenzoate;hydrochloride
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Overview
Description
2-(Diethylamino)ethyl 2-hydroxy-4-propoxybenzoate;hydrochloride is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is often used in scientific research due to its unique properties and potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 2-hydroxy-4-propoxybenzoate;hydrochloride typically involves the esterification of 2-hydroxy-4-propoxybenzoic acid with 2-(diethylamino)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The resulting ester is then converted to its hydrochloride salt by reacting with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethyl 2-hydroxy-4-propoxybenzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(Diethylamino)ethyl 2-hydroxy-4-propoxybenzoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethyl 2-hydroxy-4-propoxybenzoate;hydrochloride involves its interaction with voltage-gated sodium channels. By binding to these channels, the compound inhibits the influx of sodium ions, thereby blocking the transmission of pain signals in sensory neurons. This mechanism is similar to that of other local anesthetics.
Comparison with Similar Compounds
Similar Compounds
Proxymetacaine: Another local anesthetic with a similar structure and mechanism of action.
Proparacaine: Shares similar properties and is used in ophthalmic solutions for topical anesthesia.
Uniqueness
2-(Diethylamino)ethyl 2-hydroxy-4-propoxybenzoate;hydrochloride is unique due to its specific ester linkage and the presence of both diethylamino and propoxy groups. These structural features contribute to its distinct pharmacological profile and make it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
2-(diethylamino)ethyl 2-hydroxy-4-propoxybenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4.ClH/c1-4-10-20-13-7-8-14(15(18)12-13)16(19)21-11-9-17(5-2)6-3;/h7-8,12,18H,4-6,9-11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKUREFCTJZKMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C(=O)OCCN(CC)CC)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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